Cas no 2060044-85-9 (4,6-dimethyl-5-(propan-2-yl)-1,2thiazolo5,4-bpyridine-3-carbaldehyde)

4,6-Dimethyl-5-(propan-2-yl)-1,2-thiazolo[5,4-b]pyridine-3-carbaldehyde is a heterocyclic aldehyde with a fused thiazolopyridine core, exhibiting structural versatility for synthetic applications. Its distinct substitution pattern, featuring methyl and isopropyl groups, enhances steric and electronic properties, making it a valuable intermediate in medicinal chemistry and material science. The aldehyde functionality offers reactivity for further derivatization, enabling the synthesis of Schiff bases, hydrazones, or other functionalized heterocycles. This compound's stability and well-defined molecular architecture contribute to its utility in designing bioactive molecules or advanced materials. Its purity and consistent performance ensure reliability in research and industrial applications.
4,6-dimethyl-5-(propan-2-yl)-1,2thiazolo5,4-bpyridine-3-carbaldehyde structure
2060044-85-9 structure
Product Name:4,6-dimethyl-5-(propan-2-yl)-1,2thiazolo5,4-bpyridine-3-carbaldehyde
CAS No:2060044-85-9
MF:C12H14N2OS
MW:234.317361354828
MDL:MFCD30498688
CID:5163802
PubChem ID:125454171
Update Time:2025-05-26

4,6-dimethyl-5-(propan-2-yl)-1,2thiazolo5,4-bpyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • Isothiazolo[5,4-b]pyridine-3-carboxaldehyde, 4,6-dimethyl-5-(1-methylethyl)-
    • 4,6-dimethyl-5-(propan-2-yl)-1,2thiazolo5,4-bpyridine-3-carbaldehyde
    • MDL: MFCD30498688
    • Inchi: 1S/C12H14N2OS/c1-6(2)10-7(3)11-9(5-15)14-16-12(11)13-8(10)4/h5-6H,1-4H3
    • InChI Key: SWLGNZGKQDPBCJ-UHFFFAOYSA-N
    • SMILES: C12SN=C(C=O)C1=C(C)C(C(C)C)=C(C)N=2

4,6-dimethyl-5-(propan-2-yl)-1,2thiazolo5,4-bpyridine-3-carbaldehyde Pricemore >>

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Additional information on 4,6-dimethyl-5-(propan-2-yl)-1,2thiazolo5,4-bpyridine-3-carbaldehyde

4,6-Dimethyl-5-(Propan-2-yl)-1,2thiazolo[5,4-b]pyridine-3-Carbaldehyde: A Comprehensive Overview

4,6-Dimethyl-5-(Propan-2-yl)-1,2thiazolo[5,4-b]pyridine-3-Carbaldehyde, also known by its CAS number 2060044-85-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazolopyridines, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a thiazolo[5,4-b]pyridine ring system with specific substituents: two methyl groups at positions 4 and 6, an isopropyl group at position 5, and an aldehyde group at position 3. These substituents contribute to the compound's unique chemical properties and biological behavior.

The synthesis of 4,6-Dimethyl-5-(Propan-2-yl)-1,2thiazolo[5,4-b]pyridine-3-Carbaldehyde involves a series of well-established organic reactions. The core thiazolo[5,4-b]pyridine ring is typically formed through a cyclization process involving appropriate thioamide and aldehyde precursors. Subsequent alkylation and oxidation steps are employed to introduce the methyl and isopropyl substituents as well as the aldehyde group. The optimization of these reaction conditions has been a focus of recent studies to improve yield and purity.

Recent research has highlighted the potential of this compound as a lead molecule in drug development. Its structure suggests possible interactions with various biological targets, including enzymes and receptors. For instance, studies have shown that the aldehyde group can participate in specific chemical reactions within cellular environments, potentially leading to bioactive intermediates. Additionally, the presence of electron-donating groups like methyl and isopropyl substituents may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

In terms of pharmacological activity, preliminary assays have indicated that 4,6-Dimethyl-5-(Propan-2-yl)-1,2thiazolo[5,4-b]pyridine-3-Carbaldehyde exhibits moderate inhibitory effects on certain kinases involved in inflammatory pathways. This suggests its potential application in anti-inflammatory therapies. Furthermore, computational modeling studies have provided insights into the compound's binding affinity to key protein targets, offering valuable guidance for further optimization.

The stability and solubility properties of this compound are critical factors influencing its bioavailability and therapeutic potential. Recent investigations have demonstrated that while the compound exhibits reasonable stability under physiological conditions, its solubility could be improved through structural modifications or formulation strategies. Such enhancements would be essential for translating laboratory findings into clinical applications.

In conclusion, 4,6-Dimethyl-5-(Propan-2-yl)-1,2thiazolo[5,4-b]pyridine-3-Carbaldehyde represents a promising candidate for further exploration in drug discovery research. Its unique structure and emerging biological activities make it a valuable addition to the arsenal of compounds being studied for therapeutic applications. Continued research into its synthesis optimization, pharmacokinetics, and mechanism of action will be crucial for unlocking its full potential in medicine.

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